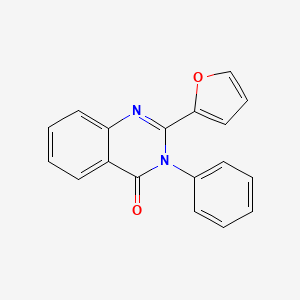![molecular formula C15H11BrN4O2 B10880295 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10880295.png)
4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile is an organic compound characterized by the presence of a bromophenyl group, a hydrazino group, and a nitrobenzonitrile moiety
Preparation Methods
The synthesis of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s hydrazino group makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrobenzonitrile moiety may participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile include:
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-methylphenyl)-4-oxobutanamide: This compound shares the bromophenyl and hydrazino groups but differs in the presence of a methylphenyl group and an oxobutanamide moiety.
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}pyridine: This compound contains a pyridine ring instead of the nitrobenzonitrile moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN4O2 |
|---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-10(12-3-5-13(16)6-4-12)18-19-14-7-2-11(9-17)8-15(14)20(21)22/h2-8,19H,1H3/b18-10+ |
InChI Key |
MQJOOEMLDSHWMF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880222.png)
![2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10880230.png)
![1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10880236.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880237.png)
![5-(4-Chlorophenyl)-2-{[(2-hydroxyethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B10880241.png)
![7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880247.png)
![4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10880254.png)
![3,4,5-trimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10880258.png)
![2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10880263.png)

![4-{3-[3-(4-Bromo-phenyl)-acryloyl]-thioureido}-N-thiazol-2-yl-benzenesulfonamide](/img/structure/B10880274.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880285.png)
